molecular formula C19H27N5OS B12630228 N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea CAS No. 920278-53-1

N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea

Cat. No.: B12630228
CAS No.: 920278-53-1
M. Wt: 373.5 g/mol
InChI Key: HGAVNTAKZLEMLU-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea is a urea derivative featuring a thiazole core substituted with an imidazole moiety and two cyclohexyl groups. Urea derivatives are widely studied for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, owing to their ability to form hydrogen bonds and interact with biological targets .

Properties

CAS No.

920278-53-1

Molecular Formula

C19H27N5OS

Molecular Weight

373.5 g/mol

IUPAC Name

1,1-dicyclohexyl-3-(5-imidazol-1-yl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C19H27N5OS/c25-19(22-18-21-13-17(26-18)23-12-11-20-14-23)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-16H,1-10H2,(H,21,22,25)

InChI Key

HGAVNTAKZLEMLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)N4C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole and thiazole oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole rings can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea, a comparative analysis with analogous urea-thiazole/thiadiazole derivatives is critical. Below is a detailed comparison based on structural features, solubility, and reported bioactivity.

Structural Analogues

Compound Name Core Structure Substituents CAS Number Key Features
This compound Thiazole Imidazole (C5), cyclohexyl (N,N') Not listed in provided evidence High lipophilicity, potential kinase inhibition
N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea Thiadiazole tert-Butyl (C5), methyl (N,N') 34014-18-1 Moderate solubility, herbicidal activity

Physicochemical Properties

  • Lipophilicity : The cyclohexyl groups in the target compound significantly enhance its logP value compared to the methyl-substituted analogue (CAS 34014-18-1), which may improve membrane permeability but reduce aqueous solubility .
  • Solubility : The dimethylurea derivative (CAS 34014-18-1) exhibits higher solubility in polar solvents due to its smaller alkyl groups, whereas the dicyclohexyl variant likely requires DMSO or similar aprotic solvents for dissolution.

Biological Activity

N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety substituted with dicyclohexyl groups and an imidazolyl-thiazole ring. Its chemical structure can be represented as follows:

N N Dicyclohexyl N 5 1H imidazol 1 yl 1 3 thiazol 2 yl urea\text{N N Dicyclohexyl N 5 1H imidazol 1 yl 1 3 thiazol 2 yl urea}

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Compounds containing thiazole and imidazole rings are known for their ability to inhibit tumor cell proliferation. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : The presence of heterocyclic rings enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes, leading to antimicrobial effects.

Antitumor Activity

A study published in PubMed examined the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant inhibitory effects on the growth of SW480 and HCT116 cells, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The study demonstrated that derivatives similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria . This suggests a potential application in treating infections caused by resistant bacterial strains.

Case Studies

Study Objective Findings
Study 1Evaluate cytotoxicity against cancer cell linesSignificant inhibition of SW480 and HCT116 cell proliferation (IC50 values < 10 µM) .
Study 2Assess antimicrobial activityEffective against multiple bacterial strains with MIC values indicating strong potential for further development .

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